![molecular formula C26H25NO4S B557503 Fmoc-Cys(4-MeBzl)-OH CAS No. 136050-67-4](/img/structure/B557503.png)
Fmoc-Cys(4-MeBzl)-OH
Overview
Description
Fmoc-Cys(4-MeBzl)-OH is a derivative of the amino acid cysteine . It has a molecular weight of 447.55 and a molecular formula of C26H25NO4S . The IUPAC name for this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(4-methylbenzyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for Fmoc-Cys(4-MeBzl)-OH is 1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 . The canonical SMILES structure is CC1=CC=C(C=C1)CSCC@@HO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .Physical And Chemical Properties Analysis
Fmoc-Cys(4-MeBzl)-OH is a solid substance that should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Peptide Synthesis
“Fmoc-Cys(4-MeBzl)-OH” is used in Boc and Fmoc peptide synthesis . It serves as a cysteine protecting group that can be selectively deprotected under specific conditions without affecting other amino acid residues within the peptide chain .
Protein Chemistry
This compound is also notable for its applications in protein chemistry . It allows for the introduction of cysteine residues into peptides and proteins, which can be crucial for forming disulfide bridges that stabilize protein structures .
Comparison with Other Cys Protecting Groups
The compound is compared with other related cysteine protecting groups to determine its efficiency and selectivity in various chemical synthesis processes .
Mechanism of Action
Target of Action
Fmoc-Cys(4-MeBzl)-OH, also known as Fmoc-Cys(Mbzl)-OH, is primarily used in the field of peptide and protein science . Its primary target is the cysteine thiol group, which plays a crucial role in the structure and function of many proteins .
Mode of Action
Fmoc-Cys(4-MeBzl)-OH acts as a protecting group for the cysteine thiol group . The compound facilitates the protection and subsequent deprotection of cysteine, enabling the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . The methylbenzyl (Meb, 4-MeBn, 4-MeBzl) protecting group is less labile to trifluoroacetic acid (TFA) and can be removed using HF-anisole .
Biochemical Pathways
The use of Fmoc-Cys(4-MeBzl)-OH in peptide synthesis and protein science impacts the biochemical pathways involving these peptides and proteins . By protecting the cysteine thiol group, it allows for the controlled formation of disulfide bonds, which are crucial for the correct folding and function of many proteins .
Result of Action
The result of Fmoc-Cys(4-MeBzl)-OH’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . This enables researchers to study these peptides and proteins in a controlled manner, and facilitates peptide/protein labeling in vitro and in vivo .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583811 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(4-MeBzl)-OH | |
CAS RN |
136050-67-4 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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